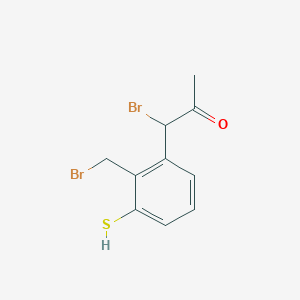
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H11ClO2 It is a derivative of benzaldehyde, featuring a chloro and a methoxy group attached to the benzene ring, along with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde can be achieved through a multi-step process. One common method involves the Sonogashira coupling reaction, where 5-chloro-2-iodobenzaldehyde is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Palladium Catalyst: Used in Sonogashira coupling reactions.
Grignard Reagents: For nucleophilic addition to the aldehyde group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Carboxylic Acids: From the oxidation of the aldehyde group.
Alcohols: From the reduction of the aldehyde group using reducing agents like sodium borohydride.
Scientific Research Applications
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the aldehyde group can form reversible interactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chloro and methoxy groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar benzene ring with chloro and methoxy substituents but has different functional groups.
Uniqueness
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of its chloro, methoxy, and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H11ClO2 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-chloro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H11ClO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3 |
InChI Key |
ODIWSGXWSPCNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

